4-(1-Methyl-1H-imidazol-2-yl)piperidine
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Overview
Description
4-(1-Methyl-1H-imidazol-2-yl)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
Imidazole-containing compounds are known for their broad range of biological activities. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures . .
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They can interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Imidazole-containing compounds can affect various biochemical pathways due to their wide range of biological activities
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly affect its bioavailability and therapeutic effects. Imidazole-containing compounds are generally highly soluble in water and other polar solvents , which can influence their pharmacokinetic properties
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its targets and mode of action. Imidazole-containing compounds have been reported to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
Imidazole derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that imidazole is a key component in the metabolism of histidine, a crucial amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the piperidine ring . The reaction conditions often involve the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for 4-(1-Methyl-1H-imidazol-2-yl)piperidine are not extensively documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-imidazol-2-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolones.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: Both the imidazole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazolones, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings, leading to a wide range of derivatives .
Scientific Research Applications
4-(1-Methyl-1H-imidazol-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
4-(1-Methyl-1H-imidazol-2-yl)piperidine can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the piperidine ring, making it less versatile in terms of biological activity.
Piperidine: Lacks the imidazole ring, limiting its ability to interact with metal ions or enzyme active sites.
The uniqueness of this compound lies in its combination of both imidazole and piperidine rings, which allows it to interact with a wider range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCWEOIVHCTFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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